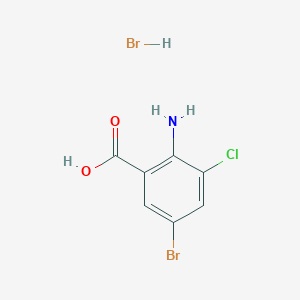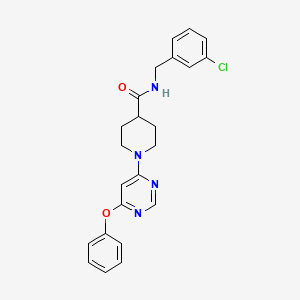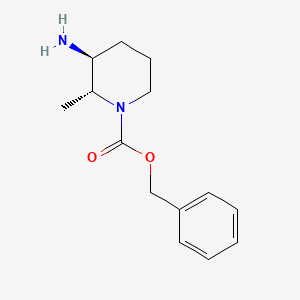![molecular formula C21H21N3O3 B2674959 3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 874147-39-4](/img/no-structure.png)
3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-c]pyrazol-6(1H)-one ring suggests that the compound may have a planar structure in this region. The hydroxyphenyl and propoxyphenyl groups could potentially introduce some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the hydroxy group (-OH) is a common site of reactivity in organic molecules, and could potentially be involved in reactions such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the hydroxy group could make the compound soluble in polar solvents .作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the condensation of 2-hydroxyacetophenone with 3-propoxybenzaldehyde to form chalcone, which is then reacted with methylamine and ethyl acetoacetate to form the pyrazoline intermediate. The pyrazoline intermediate is then cyclized with hydrazine hydrate to form the pyrazolone ring, followed by methylation of the nitrogen atom to form the final product.", "Starting Materials": [ "2-hydroxyacetophenone", "3-propoxybenzaldehyde", "methylamine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone with 3-propoxybenzaldehyde to form chalcone", "Step 2: Reaction of chalcone with methylamine and ethyl acetoacetate to form the pyrazoline intermediate", "Step 3: Cyclization of the pyrazoline intermediate with hydrazine hydrate to form the pyrazolone ring", "Step 4: Methylation of the nitrogen atom to form the final product" ] } | |
CAS番号 |
874147-39-4 |
分子式 |
C21H21N3O3 |
分子量 |
363.417 |
IUPAC名 |
3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O3/c1-3-11-27-14-8-6-7-13(12-14)20-17-18(15-9-4-5-10-16(15)25)22-23-19(17)21(26)24(20)2/h4-10,12,20,25H,3,11H2,1-2H3,(H,22,23) |
InChIキー |
BCVIOEPLUTVJQP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C)NN=C3C4=CC=CC=C4O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B2674876.png)

![(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine](/img/structure/B2674878.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B2674881.png)



![4-Methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2674889.png)


![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2674893.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2674896.png)
![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)